molecular formula C7H13N3O B2882614 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1593367-50-0

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No. B2882614
CAS RN: 1593367-50-0
M. Wt: 155.201
InChI Key: JGAMQVOQQRMPCV-UHFFFAOYSA-N
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Description

“2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol” is a compound that belongs to the class of 1,2,3-triazole derivatives. These compounds play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs is often accomplished using a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium . This process is known as “Click” chemistry . The synthesized compounds are then characterized by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole analogs is established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .


Chemical Reactions Analysis

1H-1,2,3-triazole analogs have shown moderate inhibition potential against certain enzymes, such as carbonic anhydrase-II . This suggests that these compounds can interact with biological systems and potentially influence chemical reactions within these systems.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole analogs can vary. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Scientific Research Applications

Anticancer Agents

1,2,3-Triazole derivatives have shown promising results as anticancer agents . For instance, certain 1,2,4-triazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds have shown selectivity against normal and cancerous cell lines, suggesting potential for development into effective anticancer drugs .

Antifungal Activity

1,2,3-Triazole derivatives have been used in the synthesis of compounds exhibiting antifungal activity . The ability of these compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Antimicrobial Activity

Compounds synthesized from 1,2,3-triazole derivatives have shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . This suggests potential applications in the treatment of tuberculosis .

Antiviral Activity

1,2,3-Triazole derivatives have been used in the synthesis of compounds with antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This suggests potential applications in the treatment of viral infections .

Organic Synthesis

1,2,3-Triazoles have found broad applications in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic processes .

Polymer Chemistry

1,2,3-Triazoles have been used in polymer chemistry . Their ability to form hydrogen bonds can improve the properties of polymers .

Supramolecular Chemistry

1,2,3-Triazoles have applications in supramolecular chemistry . They can be used to create complex structures with unique properties .

Bioconjugation and Chemical Biology

1,2,3-Triazoles have been used in bioconjugation and chemical biology . They can be used to modify biological molecules, providing new ways to study biological systems .

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to target thearomatase enzyme and carbonic anhydrase-II enzyme . These enzymes play crucial roles in various biological processes, including hormone synthesis and regulation of pH in the body, respectively.

Mode of Action

In the case of aromatase, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . For carbonic anhydrase-II, it is suggested that the compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .

Biochemical Pathways

Inhibition of aromatase can disrupt the synthesis of estrogens, which are involved in various physiological processes, including the regulation of the menstrual cycle and maintenance of pregnancy . Inhibition of carbonic anhydrase-II can affect the regulation of pH and fluid balance in the body .

Pharmacokinetics

It is suggested that the ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar triazole derivatives have shown promising cytotoxic activity against various cancer cell lines, including mcf-7, hela, and a549 . They have also shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .

Safety and Hazards

The safety and hazards associated with 1H-1,2,3-triazole analogs can vary depending on the specific compound. For instance, some compounds may cause eye irritation and skin sensitization . Therefore, appropriate safety measures should be taken when handling these compounds.

properties

IUPAC Name

2-(1-ethyltriazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4-10-5-6(8-9-10)7(2,3)11/h5,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMQVOQQRMPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol

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